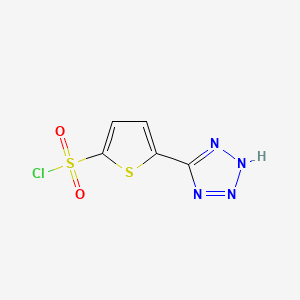![molecular formula C11H12N2O B1393310 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1340802-62-1](/img/structure/B1393310.png)
1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of parallel synthesis protocols. A series of libraries were designed using related templates, and certain derivatives proved to be potent agonists of the CB(2) receptor . Another method involves the reaction of certain compounds with oxalyl chloride, followed by a reaction with water .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of libraries were designed using related templates, and certain derivatives proved to be potent agonists of the CB(2) receptor . Another study discussed the structural pathways of these compounds as well as some of their interactions and applications .Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives have been a subject of interest due to their significant pharmacological potential. Research indicates various applications in the realm of therapeutic interventions and understanding disease mechanisms:
Anti-inflammatory and Analgesic Properties:
- A study investigated the analgesic and anti-inflammatory properties of a series of pyrrolopyridine derivatives, finding several compounds with potency equal or greater than indomethacin in acute and chronic animal models. This highlights the potential of these compounds, including 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, in treating pain and inflammation (Muchowski et al., 1985).
Gastrointestinal and Stress-Related Disorders:
- The compound E2508, a selective corticotropin-releasing factor 1 receptor antagonist, has demonstrated potential in treating irritable bowel syndrome by reducing stress-induced defecation and visceral pain in rats, without the constipation risks associated with current therapies (Taguchi et al., 2017).
Antitussive and Metabolic Stability:
- TRK-851, a novel delta opioid receptor antagonist designed to improve metabolic stability over its predecessor TRK-850, showcased significant antitussive effects in a rat cough model. It emphasizes the therapeutic potential of structurally related compounds in respiratory conditions (Sakami et al., 2008).
Neuropharmacological Effects:
- Various derivatives, including pyrrolopyridines, have been synthesized and tested for neuropharmacological activities. Some derivatives showed potent anticonflict activity and lessening of memory impairment in animal models, indicating potential applications in treating anxiety and cognitive disorders (Kawakubo et al., 1990).
Cytochrome P450 Isozymes Induction:
- Research on pyridine, a constituent similar in structure to 1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, demonstrated induction of multiple cytochrome P450 isozymes in murine skin, shedding light on its possible effects on drug metabolism and pharmacokinetics (Agarwal et al., 1994).
Anti-Ulcer Effects:
- The polycyclicamine compound HH01 showed protective effects against gastric mucosa damage in rats induced by various stress factors. It suggests potential anti-ulcer properties, although the mechanism of action remains to be elucidated (Zhang et al., 1995).
Diuretic Action:
- A study focused on pyridoquinoline-6-carboxanilides, closely related to pyrrolopyridines, revealed significant diuretic effects in white rats, outperforming hydrochlorothiazide in some cases. This underlines the potential of these compounds in developing novel diuretic agents (Ukrainets et al., 2018).
Zukünftige Richtungen
The future directions for research on “1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one” and similar compounds could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, new synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-6H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-10-9(3-5-12-11)4-6-13(10)7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTYDOFIAVJCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=C2C(=O)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-imine](/img/structure/B1393233.png)
![tert-Butyl [2-(azetidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B1393235.png)
![4-Thiazolecarboxylic acid, 2-[(4-methylphenyl)amino]-](/img/structure/B1393236.png)


![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)


![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)